2,4,6-Tris(4-methylpiperidin-1-yl)-1,3,5-triazine
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Overview
Description
TRIS(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZINE: is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRIS(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves the reaction of cyanuric chloride with 4-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with 4-methylpiperidin-1-yl groups. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete substitution.
Industrial Production Methods: Industrial production of TRIS(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZINE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: TRIS(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the 4-methylpiperidin-1-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
Chemistry: TRIS(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZINE is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to modulate receptor activity in the brain is of significant interest.
Industry: In the industrial sector, TRIS(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZINE is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of TRIS(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- 4,4′-Trimethylenedipiperidine
Comparison: TRIS(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its triazine core and the presence of three 4-methylpiperidin-1-yl groups. This structure provides distinct chemical properties and reactivity compared to similar compounds. For example, 4-(4-Methylpiperidin-1-yl)aniline contains only one piperidine group, while 4,4′-Trimethylenedipiperidine has a different arrangement of piperidine units. These differences result in varying applications and reactivity profiles.
Properties
Molecular Formula |
C21H36N6 |
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Molecular Weight |
372.6 g/mol |
IUPAC Name |
2,4,6-tris(4-methylpiperidin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C21H36N6/c1-16-4-10-25(11-5-16)19-22-20(26-12-6-17(2)7-13-26)24-21(23-19)27-14-8-18(3)9-15-27/h16-18H,4-15H2,1-3H3 |
InChI Key |
CDBLPNONDPRNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)N3CCC(CC3)C)N4CCC(CC4)C |
Origin of Product |
United States |
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